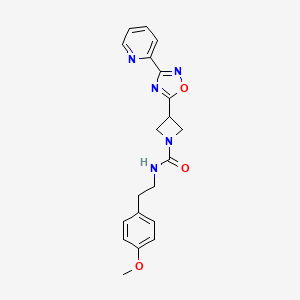![molecular formula C16H24N2O3 B2740505 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol CAS No. 2174000-36-1](/img/structure/B2740505.png)
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a piperidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of the compound “6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol” are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperidine derivatives
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target proteins, affecting their function.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation . The specific effects of this compound on these or other pathways would depend on its precise targets and mode of action.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and can distribute throughout the body due to their lipophilic nature . The compound may be metabolized by liver enzymes and excreted in the urine or feces. These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, leading to changes in cell behavior or viability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s effects may vary between different cell types or tissues, depending on the expression and accessibility of its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. Key reagents often include methylamine, dimethylpiperidine, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-4-ol
- 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-3-ol
Uniqueness
Compared to similar compounds, 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol exhibits unique chemical stability and reactivity due to the specific positioning of its functional groups. This uniqueness enhances its potential for various applications, particularly in medicinal chemistry where precise molecular interactions are crucial.
Propiedades
IUPAC Name |
6-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-6-13(4-5-17(11)2)18(3)9-12-7-15-16(8-14(12)19)21-10-20-15/h7-8,11,13,19H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHJZSQMYWCVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC2=CC3=C(C=C2O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
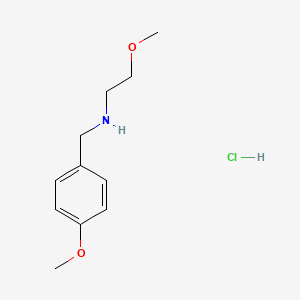
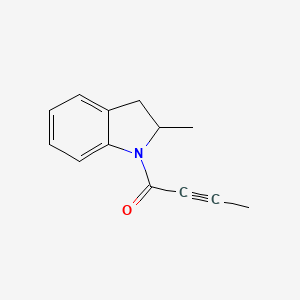
![Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether](/img/structure/B2740427.png)
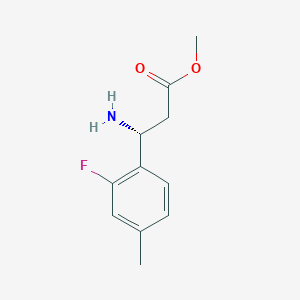
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2740430.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740433.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2740437.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2740440.png)
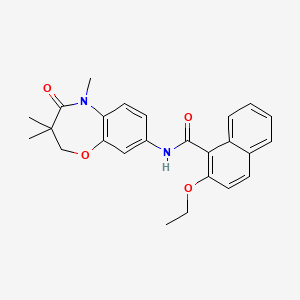
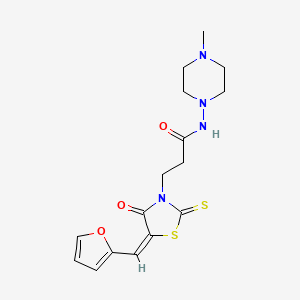
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)
